
1-(2-Chloroethyl)-3-(2-deoxy-L-mannopyranos-2-yl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(2-deoxy-L-mannopyranos-2-yl)-1-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their alkylating properties and are often used in chemotherapy due to their ability to cross-link DNA, thereby inhibiting DNA replication and transcription.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(2-deoxy-L-mannopyranos-2-yl)-1-nitrosourea typically involves the reaction of 2-chloroethylamine with 2-deoxy-L-mannopyranose, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include purification steps such as crystallization or chromatography to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-3-(2-deoxy-L-mannopyranos-2-yl)-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction can result in the removal of oxygen or the addition of hydrogen.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction might yield alcohols.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(2-deoxy-L-mannopyranos-2-yl)-1-nitrosourea has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential use in chemotherapy due to its DNA cross-linking properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(2-deoxy-L-mannopyranos-2-yl)-1-nitrosourea involves the alkylation of DNA, leading to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
Comparación Con Compuestos Similares
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.
Lomustine (CCNU): Similar to carmustine, used for treating brain tumors and Hodgkin’s lymphoma.
Streptozotocin: A nitrosourea compound used in the treatment of pancreatic cancer.
Uniqueness
1-(2-Chloroethyl)-3-(2-deoxy-L-mannopyranos-2-yl)-1-nitrosourea is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other nitrosoureas.
Propiedades
Número CAS |
102492-21-7 |
|---|---|
Fórmula molecular |
C9H16ClN3O7 |
Peso molecular |
313.69 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-1-nitroso-3-[(3S,4S,5R,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |
InChI |
InChI=1S/C9H16ClN3O7/c10-1-2-13(12-19)9(18)11-5-7(16)6(15)4(3-14)20-8(5)17/h4-8,14-17H,1-3H2,(H,11,18)/t4-,5-,6-,7-,8?/m0/s1 |
Clave InChI |
MYBLAOJMRYYKMS-CGRSDTJUSA-N |
SMILES isomérico |
C(CCl)N(C(=O)N[C@H]1[C@@H]([C@H]([C@@H](OC1O)CO)O)O)N=O |
SMILES canónico |
C(CCl)N(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


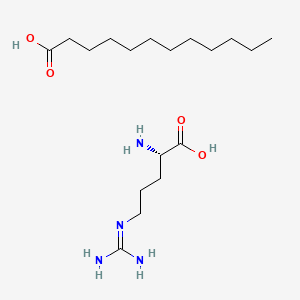
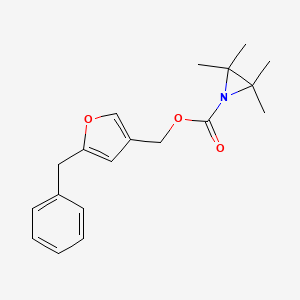
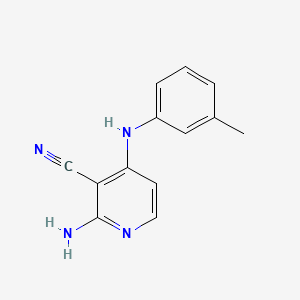
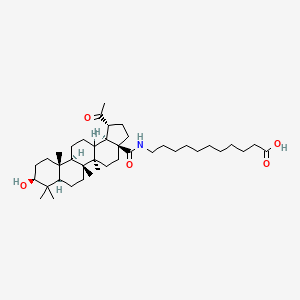

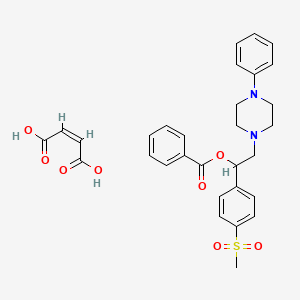
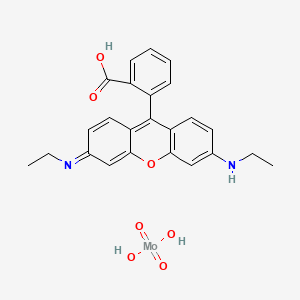
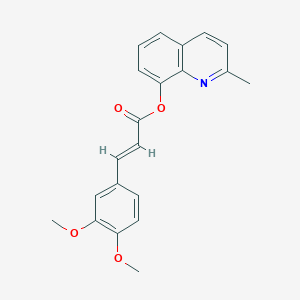


![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)



